molecular formula C11H12N2O B076458 1-ethyl-7-methyl-1,8-naphthyridin-4-one CAS No. 10299-49-7

1-ethyl-7-methyl-1,8-naphthyridin-4-one

Cat. No.: B076458
CAS No.: 10299-49-7
M. Wt: 188.23 g/mol
InChI Key: FGFJOULNUAEAAQ-UHFFFAOYSA-N
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Description

1-ethyl-7-methyl-1,8-naphthyridin-4-one is a synthetically accessible naphthyridinone derivative that serves as a privileged scaffold in medicinal chemistry and chemical biology research. This heterocyclic compound is of significant interest for its potential as a core structure in the development of novel kinase inhibitors and other biologically active small molecules. Its planar, aromatic system allows for efficient interaction with the ATP-binding pockets of various enzymes, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers utilize this compound to explore and modulate key signaling pathways implicated in oncology, inflammation, and neurology. The specific substitution pattern, featuring an ethyl group at the 1-position and a methyl group at the 7-position, provides a strategic handle for further synthetic elaboration, enabling the generation of diverse compound libraries for high-throughput screening. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-7-methyl-1,8-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-3-13-7-6-10(14)9-5-4-8(2)12-11(9)13/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFJOULNUAEAAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=O)C2=C1N=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145603
Record name 1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10299-49-7
Record name 1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010299497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Development of 1,8 Naphthyridinone Chemistry

Initial Discoveries and Synthetic Explorations of the Core Structure

The journey of 1,8-naphthyridinone chemistry gained significant momentum in the mid-20th century. A landmark publication in 1962 by George Y. Lesher and colleagues introduced Nalidixic acid, the first chemotherapeutic agent based on the 1,8-naphthyridine-4-one core. acs.org This discovery was a pivotal moment, unveiling the therapeutic potential of this class of compounds and sparking widespread interest in their synthesis and biological evaluation.

Early synthetic explorations focused on establishing reliable methods for constructing the bicyclic 1,8-naphthyridine (B1210474) core. One of the most fundamental and widely used methods is the Friedländer annulation . This reaction typically involves the condensation of a 2-aminopyridine (B139424) derivative (like 2-aminonicotinaldehyde) with a compound containing an active methylene (B1212753) group, such as a β-ketoester, in the presence of a catalyst to form the fused pyridine (B92270) ring. kthmcollege.ac.inacs.org Over the years, numerous variations and improvements to this and other synthetic strategies, including multicomponent reactions and metal-catalyzed cyclizations, have been developed to enhance yields, improve substrate scope, and promote more environmentally friendly conditions. kthmcollege.ac.inresearchgate.net

Key Synthetic Approaches to the 1,8-Naphthyridine Core

Synthetic MethodGeneral Description
Friedländer AnnulationCondensation of a 2-aminopyridine derivative with a carbonyl compound containing an α-methylene group. kthmcollege.ac.inacs.org
Multicomponent ReactionsA one-pot reaction where three or more reactants combine to form the final product, offering high efficiency. researchgate.net
Skraup ReactionA classic method involving the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. acs.org
Metal-Catalyzed SynthesisUse of transition metal catalysts (e.g., copper, palladium) to promote cyclization and annulation reactions. researchgate.netorganic-chemistry.org

Evolution of the 1-Ethyl-7-methyl-1,8-naphthyridin-4-one Moiety as a Privileged Chemical Scaffold

The specific moiety, this compound, forms the essential backbone of Nalidixic acid (1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid). nih.govontosight.ai The discovery of Nalidixic acid's antibacterial properties marked the beginning of the quinolone class of antibiotics and established this particular substituted naphthyridinone as a pharmacologically significant scaffold.

The chemical structure, featuring an ethyl group at the N-1 position, a methyl group at the C-7 position, and a ketone at the C-4 position, proved to be a highly effective template. ontosight.ai Researchers quickly recognized that this core could be systematically modified to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties. The evolution of this moiety into a privileged scaffold was driven by extensive structure-activity relationship (SAR) studies. nih.gov These studies demonstrated that chemical modifications at various positions, most notably at the C-3 position (often involving the introduction of a carboxylic acid or other functional groups), could profoundly influence the compound's biological profile. nih.gov This led to the synthesis of a vast library of derivatives, expanding their applications far beyond antibacterial agents to include treatments for cancer and neurodegenerative disorders, solidifying the status of the this compound moiety as a truly privileged scaffold in modern chemical research. researchgate.netnih.gov

Chemical Reactivity and Derivatization Strategies of the 1 Ethyl 7 Methyl 1,8 Naphthyridin 4 One Scaffold

Regioselective Functionalization of the Naphthyridinone Nucleus

The reactivity of the 1-ethyl-7-methyl-1,8-naphthyridin-4-one core allows for targeted modifications at specific carbon and nitrogen atoms. This regioselectivity is key to synthesizing derivatives with desired pharmacological profiles.

Substituent Introduction at the C-3 Position

The C-3 position of the this compound ring system is a primary site for chemical modification, often starting from the carboxylic acid derivative, nalidixic acid.

Starting MaterialReagentsProductReference
1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid1. Thionyl chloride 2. Hydrazine (B178648) hydrate (B1144303)1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide nih.govresearchgate.net
1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide4-hydroxybenzaldehyde1-Ethyl-N′-[(E)-4-hydroxybenzylidene]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide researchgate.net

The carboxylic acid at the C-3 position can be coupled with amino acids to form peptide-like structures. An example of this is the synthesis of N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic acid. veeprho.comvwwr.com This type of modification can enhance the molecule's water solubility and potential for specific interactions with biological targets. The coupling is typically facilitated by standard peptide coupling reagents.

Reactant 1Reactant 2ProductReference
1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acidD-aspartic acidN-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic acid veeprho.comvwwr.com

Molecular hybridization is a strategy that combines two or more pharmacophores to create a new molecule with potentially enhanced or synergistic biological activities. nih.govresearchgate.net The 1,8-naphthyridinone scaffold has been used in the creation of hybrid molecules incorporating chalcone (B49325) and triazole moieties. nih.govnih.gov Chalcones are known for their diverse pharmacological properties, and 1,2,3-triazoles are often used as linkers in medicinal chemistry. nih.goviosrjournals.org The synthesis of these hybrids can involve multi-step reactions, including the formation of an azide (B81097) derivative of one scaffold and an alkyne derivative of the other, followed by a copper-catalyzed azide-alkyne cycloaddition (click chemistry) to form the triazole ring. nih.gov

Modifications at N-1, C-5, C-6, and C-7 Positions

While the C-3 position is a major focus, other positions on the naphthyridinone ring can also be functionalized. The N-1 position is typically occupied by an ethyl group in nalidixic acid, but modifications to this substituent can influence the molecule's properties. The C-7 methyl group can also be a site for derivatization. Furthermore, substitutions at the C-5 and C-6 positions of the aromatic ring can be achieved, although this is less common for the this compound scaffold itself and more explored in the broader class of naphthyridinones. These modifications can impact the electronic properties and steric profile of the molecule. ebi.ac.uk

Tautomeric Equilibria and Alkylation Mechanisms

The 1,8-naphthyridin-4-one ring system can exist in tautomeric forms. The keto-enol tautomerism involving the 4-oxo group is a key aspect of its reactivity. The predominant tautomer is generally the 4-oxo form, but the presence of the enol form can influence its chemical behavior, particularly in alkylation reactions. The nitrogen atoms in the ring system can also be protonated, leading to different cationic species depending on the pH of the environment. Understanding these equilibria is crucial for predicting the outcomes of chemical reactions and for understanding the molecule's interactions with biological targets.

Electrophilic and Nucleophilic Substitution Reactions on the Naphthyridinone Ring

The reactivity of the heterocyclic rings in this compound towards substitution reactions is heavily influenced by the presence of two nitrogen atoms and the electron-withdrawing carbonyl group at the 4-position. These features render the aromatic system electron-deficient, which significantly impacts its susceptibility to attack by electrophiles and nucleophiles.

Electrophilic Aromatic Substitution (EAS):

The 1,8-naphthyridin-4-one ring system is generally deactivated towards electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.org The lone pairs on the nitrogen atoms are integral to the aromatic sextet, and the pyridinone ring, in particular, is electron-poor due to the adjacent carbonyl group. Consequently, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation on the naphthyridinone core are challenging and typically require harsh conditions, often resulting in low yields or no reaction. youtube.commasterorganicchemistry.com

While direct electrophilic substitution on the this compound scaffold is not commonly reported, studies on related isomers provide some insight. For instance, modification of the ring system, such as through N-oxidation, can alter the electron density and facilitate substitution reactions like bromination on the 1,8-naphthyridine (B1210474) 1-oxide skeleton. acs.org However, for the parent scaffold, derivatization is more commonly achieved through functional group transformations on existing side chains rather than direct substitution on the ring.

Nucleophilic Aromatic Substitution (NAS):

In contrast to its inertness towards electrophiles, the electron-deficient character of the naphthyridinone ring makes it a suitable candidate for nucleophilic aromatic substitution, provided a suitable leaving group is present on the ring. masterorganicchemistry.comyoutube.com The reaction is facilitated by the ability of the electron-withdrawing nitrogen atoms and carbonyl group to stabilize the negative charge of the intermediate Meisenheimer complex. youtube.com

For a nucleophilic substitution to occur on the this compound scaffold, a precursor with a good leaving group, such as a halogen atom (e.g., Cl, Br), would be required at positions like C-2, C-5, or C-6. A strong nucleophile could then displace the halide to form a new derivative. This synthetic strategy is a plausible pathway for introducing a variety of substituents onto the core structure.

Functional Group Transformations on Side Chains (e.g., Amide Hydrolysis, Carbonyl Reduction)

Functionalization of the this compound scaffold is most effectively achieved by modifying substituents attached to the ring system. The most widely studied derivative is Nalidixic acid, which features a carboxylic acid group at the C-3 position. This group, along with the methyl group at C-7, serves as a versatile handle for a wide range of chemical transformations. nih.gov

Amide and Ester Hydrolysis:

Derivatives containing ester or amide functionalities at the C-3 position can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. libretexts.orgchemguide.co.uk The saponification of the ethyl ester of Nalidixic acid is a key step in its manufacturing process, demonstrating a practical application of this reaction. nih.gov

Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. chemguide.co.uk Alkaline hydrolysis proceeds via direct attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org These reactions are generally irreversible, especially under basic conditions where the resulting carboxylate salt is formed. oit.edu

Table 1: Hydrolysis of C-3 Ester and Amide Derivatives

Starting MaterialReagents and ConditionsProductReaction Type
Ethyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylateAqueous NaOH, Heat1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid (Nalidixic acid)Saponification (Base-mediated Hydrolysis)
1-Ethyl-7-methyl-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamideAqueous HCl, Heat1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid (Nalidixic acid)Acid-catalyzed Hydrolysis

Carbonyl Reduction:

The carbonyl group within a C-3 side chain, such as in an ester or carboxylic acid, can be reduced to a primary alcohol. This transformation typically requires powerful reducing agents like lithium aluminum hydride (LiAlH₄). The resulting hydroxymethyl derivative can serve as a precursor for further synthetic modifications, such as ether or ester formation.

Advanced Derivatization of Side Chains:

The carboxylic acid at C-3 is a gateway to numerous other functional groups. It can be converted to an acid chloride, which is a highly reactive intermediate for synthesizing a wide array of amides and esters. Furthermore, more complex heterocyclic systems can be appended to the naphthyridinone core via the C-3 position. For example, Nalidixic acid has been converted into its methyl ester, which upon reaction with hydrazine hydrate, yields the corresponding hydrazide. This key intermediate can then undergo cyclization with reagents like carbon disulfide to form novel derivatives bearing a 1,2,4-triazole (B32235) ring at the C-3 position. researchgate.net

Table 2: Representative Side-Chain Derivatization Reactions

Starting MaterialReagentsIntermediate/ProductTransformation
Nalidixic acid1. SOCl₂ 2. R-OHNalidixic acid esterEsterification
Nalidixic acid1. SOCl₂ 2. R-NH₂Nalidixic acid amideAmide Formation
Nalidixic acid methyl esterHydrazine hydrate (N₂H₄·H₂O)Nalidixic acid hydrazideHydrazinolysis
Nalidixic acid hydrazide1. CS₂/KOH 2. N₂H₄·H₂O, Reflux3-(4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-1-ethyl-7-methyl-1,8-naphthyridin-4-oneHeterocycle Formation

Additionally, the methyl group at the C-7 position can also undergo transformation. For instance, the metabolism of Nalidixic acid involves the hydroxylation of this methyl group to form 7-hydroxymethylnalidixic acid, which is subsequently oxidized to 7-carboxynalidixic acid. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 1 Ethyl 7 Methyl 1,8 Naphthyridin 4 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and electronic environment of the nuclei.

Proton NMR (¹H NMR) spectroscopy provides valuable insights into the number of different types of protons, their electronic environments, and their proximity to neighboring protons. For derivatives of 1-ethyl-7-methyl-1,8-naphthyridin-4-one, the ¹H NMR spectrum exhibits characteristic signals corresponding to the protons of the naphthyridine core, the ethyl group, and the methyl group.

The aromatic region of the spectrum typically displays signals for the protons on the bicyclic naphthyridine ring system. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the carbonyl group and the nitrogen atoms within the rings. The protons on the pyridine (B92270) ring and the pyridinone ring will appear as distinct signals, often as doublets or multiplets depending on their coupling with adjacent protons.

The ethyl group at the N-1 position gives rise to a characteristic quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). This splitting pattern, known as spin-spin coupling, arises from the interaction with the adjacent protons and follows the n+1 rule. The integration of these signals confirms the number of protons in each group.

The methyl group at the C-7 position typically appears as a singlet in the upfield region of the spectrum, as it has no adjacent protons to couple with. The precise chemical shifts of all protons are sensitive to the specific substitution pattern on the naphthyridine scaffold.

Table 1: Representative ¹H NMR Spectral Data for a this compound Derivative

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-28.2 - 8.5s-
H-57.8 - 8.1d8.0 - 9.0
H-67.0 - 7.3d8.0 - 9.0
N-CH₂-CH₃4.2 - 4.5q7.0 - 7.5
7-CH₃2.4 - 2.7s-
N-CH₂-CH₃1.3 - 1.6t7.0 - 7.5

Note: The chemical shifts are indicative and can vary based on the solvent and specific derivative.

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon skeleton of a molecule. Each unique carbon atom in a this compound derivative gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C-4) is typically observed at the most downfield region of the spectrum (around 170-185 ppm) due to the strong deshielding effect of the double-bonded oxygen atom. The aromatic carbons of the naphthyridine ring system resonate in the range of approximately 110-160 ppm. The chemical shifts of these carbons are influenced by their position relative to the nitrogen atoms and the carbonyl group.

The carbons of the N-ethyl group appear in the upfield region, with the methylene carbon (-CH₂-) resonating at a lower field than the methyl carbon (-CH₃). Similarly, the carbon of the C-7 methyl group also appears in the aliphatic region of the spectrum. The application of techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between CH, CH₂, and CH₃ groups. researchgate.net

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound Derivatives

Carbon Assignment Chemical Shift (δ, ppm)
C=O (C-4)170 - 185
Aromatic/Heteroaromatic Carbons110 - 160
N-CH₂-CH₃40 - 50
7-CH₃15 - 25
N-CH₂-CH₃10 - 20

Note: These are approximate ranges and can be influenced by substituents and solvent effects.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a this compound derivative provides clear evidence for its key structural features.

The most prominent absorption band is typically associated with the carbonyl (C=O) stretching vibration of the 4-one functionality. This band usually appears in the region of 1650-1700 cm⁻¹, and its exact position can be influenced by conjugation and hydrogen bonding.

The aromatic C=C and C=N stretching vibrations of the naphthyridine ring system give rise to a series of absorption bands in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic and aliphatic protons are also observable. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups are found just below 3000 cm⁻¹.

For derivatives containing additional functional groups, such as a carboxylic acid, characteristic O-H and C=O stretching bands would also be present. For instance, in 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, a broad O-H stretch would be expected in the 2500-3300 cm⁻¹ region, and the carboxylic acid carbonyl stretch would appear around 1700-1730 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for a this compound Derivative

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C=O (4-one)Stretching1650 - 1700
C=C / C=N (aromatic)Stretching1400 - 1600
C-H (aromatic)Stretching> 3000
C-H (aliphatic)Stretching< 3000

Mass Spectrometry (MS) for Molecular Mass Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. For this compound derivatives, mass spectrometry is used to confirm the molecular formula and can provide structural information through the analysis of fragmentation patterns.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, corresponding to the molecular weight of the compound. The high-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula with high accuracy.

The fragmentation pattern can also be informative. For example, the loss of the ethyl group or parts of it from the molecular ion is a common fragmentation pathway. The stability of the naphthyridine ring system often results in it being a prominent fragment in the spectrum.

X-ray Crystallography for Solid-State Structural Analysis

For instance, the crystal structure of 1-Ethyl-N′-[(E)-4-hydroxybenzylidene]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide shows that the fused-ring system is essentially planar. researchgate.net Similarly, the structure of Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate also demonstrates the near planarity of the naphthyridine core. beilstein-journals.orgnih.gov

These studies reveal that the molecules often pack in the crystal lattice through intermolecular interactions such as hydrogen bonding and π-π stacking. In the case of the carbohydrazide (B1668358) derivative, intermolecular O-H···O hydrogen bonds lead to the formation of centrosymmetric dimers. researchgate.net For the methyl ester monohydrate, C-H···O contacts link molecules into head-to-tail dimers, which are further connected by strong O-H···O hydrogen bonds involving the water molecules. beilstein-journals.orgnih.gov

Table 4: Selected Crystallographic Data for Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate beilstein-journals.orgnih.gov

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.6989 (1)
b (Å)23.7246 (7)
c (Å)11.3635 (3)
β (°)91.646 (1)
V (ų)1266.27 (6)

UV-Visible Spectroscopy in Photochemical and Reactivity Studies

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound derivatives is characterized by absorption bands corresponding to π→π* and n→π* transitions within the conjugated naphthyridine system.

A study on 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid recorded its UV-Visible spectrum, which is valuable for understanding its electronic properties. nih.gov The position and intensity of the absorption maxima can be influenced by the solvent polarity and the presence of various substituents on the naphthyridine ring. This technique is particularly useful for studying the photochemical properties and reactivity of these compounds, as well as for quantitative analysis.

Theoretical and Computational Chemistry Studies of 1 Ethyl 7 Methyl 1,8 Naphthyridin 4 One and Its Analogues

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in virtual screening and for understanding the binding mechanism of potential drugs.

Interaction Profiling with DNA Gyrase B Subunit

While the broader class of 1,8-naphthyridine (B1210474) derivatives is known to target bacterial DNA gyrase, specific molecular docking studies detailing the interaction profile of 1-ethyl-7-methyl-1,8-naphthyridin-4-one with the DNA gyrase B subunit are not extensively available in the reviewed literature. Generally, such studies for analogous compounds reveal key interactions within the ATP-binding pocket of the GyrB subunit. These interactions often involve hydrogen bonds with conserved amino acid residues and hydrophobic interactions that stabilize the ligand within the active site. For this compound, it is hypothesized that the ketone group at the 4-position and the nitrogen atoms within the naphthyridine rings would be critical for forming hydrogen bonds, while the ethyl and methyl groups would contribute to hydrophobic interactions. A detailed interaction profile would require a dedicated computational study, which would typically report the binding energy and identify the specific amino acid residues involved.

Adenosine Receptor (A2A Type) Binding Affinity Predictions

Computational studies have explored the affinity of various 1,8-naphthyridine derivatives for adenosine receptors. However, specific binding affinity predictions for this compound with the A2A adenosine receptor are not prominently documented in publicly available scientific literature. Predicting the binding affinity would involve docking the compound into the crystal structure of the A2A receptor. Key interactions for A2A receptor antagonists often involve aromatic stacking with conserved phenylalanine residues and hydrogen bonding with asparagine and serine residues in the binding pocket. The predicted binding affinity, usually given in kcal/mol, would indicate the stability of the ligand-receptor complex.

Kinase Interaction Modeling (e.g., c-Kit, VEGFR-2)

The interaction of 1,8-naphthyridin-4-one derivatives with various kinases has been a subject of interest in cancer research. However, specific modeling studies for this compound with c-Kit and VEGFR-2 are not readily found in the existing literature. Kinase inhibitors typically bind to the ATP-binding pocket, and modeling studies for similar compounds focus on the hydrogen bonds formed with the hinge region of the kinase domain. For this compound, the naphthyridine core would be expected to form these crucial hydrogen bonds, mimicking the adenine part of ATP. The ethyl and methyl substituents would likely occupy adjacent hydrophobic pockets, influencing the compound's selectivity and potency.

Molecular Dynamics (MD) Simulations for Ligand-Complex Stability and Conformational Dynamics

Molecular dynamics simulations are computational methods for analyzing the physical movements of atoms and molecules. They are used to understand the stability of ligand-protein complexes and to observe the conformational changes that may occur upon binding. There are currently no specific molecular dynamics simulation studies available in the scientific literature for complexes involving this compound. Such a study would involve placing the docked ligand-protein complex in a simulated physiological environment (water, ions) and observing its behavior over time (nanoseconds to microseconds). The results, often visualized as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) plots, would provide insights into the stability of the binding and the flexibility of the protein-ligand complex.

Quantum Chemical Calculations

Quantum chemical calculations are used to understand the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While DFT studies have been conducted on various 1,8-naphthyridine derivatives to understand their electronic properties and reactivity, specific DFT calculations for this compound are not widely published. researchgate.net A DFT study of this compound would typically involve geometry optimization to find the most stable conformation. Subsequent calculations would determine electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. Additionally, Molecular Electrostatic Potential (MEP) maps could be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net

A study on related 1,8-naphthyridine derivatives investigated their electronic properties using DFT at the B3LYP/6-31(d) level of calculations to correlate these properties with their biological activity. researchgate.net Similar calculations for this compound would provide valuable insights into its reactivity and potential biological interactions.

Table of Predicted Electronic Properties from a Hypothetical DFT Study:

PropertyPredicted ValueSignificance
HOMO Energy(Value in eV)Indicates electron-donating ability
LUMO Energy(Value in eV)Indicates electron-accepting ability
HOMO-LUMO Gap(Value in eV)Relates to chemical reactivity and stability
Dipole Moment(Value in Debye)Indicates the overall polarity of the molecule

Note: The values in this table are placeholders and would need to be determined by a specific DFT calculation.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Modification Impact

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, providing a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. For 1,8-naphthyridin-4-one analogues, QSAR methodologies are instrumental in understanding how different chemical modifications impact their therapeutic or biological effects. These studies enable the rational design of new derivatives with improved potency and desired properties.

QSAR models are developed by first generating a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors can be categorized as:

Electronic: Descriptors related to the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric: Descriptors that describe the size and shape of the molecule, such as molecular volume, surface area, and various topological indices.

Hydrophobic: Descriptors that quantify the hydrophobicity of the molecule, most commonly the partition coefficient (log P).

Topological: Descriptors derived from the 2D representation of the molecule, which describe the connectivity of atoms.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the biological activity.

For 1,8-naphthyridin-4-one derivatives, QSAR studies have been conducted to explore their activity as, for example, inhibitors of photosystem II. In one such study, a four-parameter QSAR model was developed using molecular connectivity indices, which accounted for a significant portion of the variation in the inhibitory potencies of a series of 20 compounds. The model highlighted that the position, size, and polarity of substituents are the predominant factors controlling their activity.

Below is an interactive data table summarizing the types of descriptors that could be used in a QSAR study of 1,8-naphthyridin-4-one analogues and their potential impact on biological activity.

Descriptor CategorySpecific Descriptor ExamplesPotential Impact on Activity
Electronic HOMO/LUMO energies, Dipole Moment, Atomic ChargesInfluences interactions with biological targets, such as DNA gyrase, and can affect the reactivity of the molecule.
Steric Molecular Volume, Surface Area, Molar RefractivityAffects the binding affinity to the target protein's active site; bulky substituents may cause steric hindrance.
Hydrophobic Log P (octanol-water partition coefficient)Influences the ability of the compound to cross cell membranes and reach its target.
Topological Connectivity Indices, Wiener IndexEncodes information about the size, shape, and degree of branching of the molecule, which can be related to its binding capabilities.

These QSAR models serve as predictive tools to guide the synthesis of new analogues with potentially enhanced activity, thereby streamlining the drug discovery process.

Retrosynthetic Analysis and Computer-Aided Synthesis Planning

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. Computer-Aided Synthesis Planning (CASP) leverages computational algorithms to automate and enhance this process.

For this compound, which is also known as nalidixic acid, a plausible retrosynthetic analysis can be proposed based on established synthetic routes for quinolone and naphthyridinone antibiotics. The key disconnections would likely involve the formation of the pyridinone and pyridine (B92270) rings.

A possible retrosynthetic pathway for this compound is as follows:

Disconnect the C3-C4 bond and the N1-C2 bond of the pyridinone ring: This disconnection leads back to a key intermediate, an enamine formed from 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate. This is a common strategy in the synthesis of quinolones, known as the Gould-Jacobs reaction.

Disconnect the enamine: This breaks down the intermediate into two simpler starting materials: 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate.

Further steps: The synthesis would then involve the cyclization of the enamine intermediate at high temperature to form the 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate ester. This is followed by N-alkylation with an ethylating agent and subsequent hydrolysis of the ester to the carboxylic acid.

Computer-Aided Synthesis Planning tools can assist in this process in several ways:

Reaction Database Searching: CASP programs can search vast databases of chemical reactions to identify known transformations that can be applied to the target molecule or its precursors.

Route Prediction: More advanced CASP software can propose novel synthetic routes by applying a set of predefined or machine-learned reaction rules.

Starting Material Availability: These tools can check the commercial availability and cost of the proposed starting materials, which is a crucial factor in practical synthesis design.

Convergent Synthesis Planning: For the synthesis of a library of analogues, CASP can help in designing convergent synthetic routes that maximize efficiency by sharing common intermediates.

Fragment-Based Virtual Screening Methodologies

Fragment-based virtual screening (FBVS) is a computational approach used in drug discovery to identify small, low-molecular-weight chemical fragments that are likely to bind to a biological target. These initial "hit" fragments can then be optimized and grown into more potent, drug-like lead compounds. This methodology is particularly useful when the three-dimensional structure of the target protein is known.

For analogues of this compound, which are known to target bacterial DNA gyrase and topoisomerase IV, FBVS could be a powerful tool for discovering novel inhibitors. The process typically involves the following steps:

Target Preparation: A high-resolution 3D structure of the target protein (e.g., a subunit of DNA gyrase) is obtained, either through experimental methods like X-ray crystallography or through computational modeling. The binding site of interest is identified and prepared for docking.

Fragment Library Preparation: A library of chemical fragments is assembled. These fragments are typically small molecules with low molecular weight and complexity. The library is curated to ensure chemical diversity and drug-like properties.

Virtual Screening (Docking): The fragment library is computationally "docked" into the binding site of the target protein. Docking algorithms predict the binding mode and estimate the binding affinity of each fragment.

Hit Identification and Prioritization: Fragments that show favorable predicted binding energies and form key interactions with the protein's active site residues are identified as hits. These hits are then prioritized for experimental validation.

Fragment Evolution: Once a fragment hit is validated experimentally, medicinal chemistry strategies are employed to grow the fragment into a more potent lead compound. This can involve linking two or more fragments that bind to adjacent sites or growing a single fragment to occupy more of the binding pocket.

The following table outlines the key stages of a fragment-based virtual screening workflow for targets of 1,8-naphthyridin-4-one analogues.

StageDescriptionKey Considerations
1. Target Selection and Preparation Identification of the biological target (e.g., DNA gyrase) and preparation of its 3D structure for docking.Accuracy of the protein structure is crucial. The binding site needs to be well-defined.
2. Fragment Library Design Curation of a diverse library of low-molecular-weight fragments.Fragments should adhere to the "Rule of Three" (MW < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).
3. Computational Screening Docking of the fragment library into the target's binding site to predict binding modes and affinities.Choice of docking algorithm and scoring function can influence the results.
4. Hit Selection and Validation Prioritization of promising fragments based on computational scores and visual inspection, followed by experimental validation (e.g., NMR, X-ray crystallography).A significant number of false positives can be expected from virtual screening.
5. Fragment-to-Lead Optimization Chemical modification of validated fragment hits to improve binding affinity and drug-like properties.Structure-activity relationships (SAR) are established to guide the optimization process.

By employing fragment-based virtual screening, researchers can explore a broader chemical space and identify novel scaffolds for the development of new antibacterial agents that act on the same targets as this compound.

Structure Activity Relationship Sar Studies on Chemical Modifications of the 1 Ethyl 7 Methyl 1,8 Naphthyridin 4 One Scaffold

Correlating Substituent Identity at C-3 with Molecular Interaction Profiles

The C-3 position of the 1,8-naphthyridin-4-one ring is a critical site for modification, and the nature of the substituent at this position profoundly influences the molecule's biological activity. Research has consistently shown that introducing specific functional groups at C-3 is essential for eliciting desired molecular interactions.

A carboxy group (-COOH) at the C-3 position has been identified as a key feature for cytotoxicity in certain 1,8-naphthyridine (B1210474) derivatives. nih.gov This acidic moiety can participate in crucial hydrogen bonding or ionic interactions with target proteins. Building on this, extensive research has been conducted on C-3 carboxamide (-CONH-R) derivatives. A systematic SAR study of 1-phenyl-1,8-naphthyridin-4-one-3-carboxamides revealed that optimization of this group is vital for in vitro potency against enzymes like PDE4. researchgate.net The specific nature of the 'R' group on the amide can fine-tune the compound's properties, including its ability to inhibit specific biological pathways. researchgate.net

Similarly, converting the C-3 carboxylic acid into various amide derivatives has been a successful strategy in developing agents with antihistaminic properties. nih.gov The amide linkage allows for the introduction of diverse substituents that can explore different binding pockets and establish additional points of contact within a receptor's active site. nih.govresearchgate.net

Another significant modification at this position is the introduction of a cyano group (-CN), leading to 1,8-naphthyridine-3-carbonitrile analogs. These compounds have been evaluated for antimycobacterial activity, with SAR studies indicating that the nitrile group, a potent hydrogen bond acceptor, is a key pharmacophoric feature. rsc.orgrsc.orgnih.gov The interaction profile of these carbonitrile derivatives can be further modulated by other substitutions on the naphthyridine scaffold. rsc.orgrsc.org

Table 1: Influence of C-3 Substituents on Molecular Interactions

Substituent at C-3Functional GroupKey Interaction TypeAssociated Biological Activity
Carboxylic Acid-COOHHydrogen Bonding, Ionic InteractionsCytotoxicity nih.gov
Carboxamide-CONH-RHydrogen Bonding, Hydrophobic InteractionsPDE4 Inhibition, researchgate.net Antihistaminic nih.gov
Carbonitrile-CNHydrogen Bond AcceptorAntimycobacterial rsc.orgrsc.org

Influence of Alkyl Group Variation at N-1 on Scaffold Interactions

The substituent at the N-1 position plays a pivotal role in orienting the molecule within a binding site and can significantly affect its activity. While the parent scaffold of interest features an ethyl group, variations at this position have been shown to be critical for modulating scaffold interactions.

In the quest for potent anticancer agents, SAR studies have demonstrated that replacing the N-1 alkyl group with other moieties can be highly beneficial. For instance, introducing a 2'-thiazolyl group at the N-1 position was found to be the optimal substituent for antitumor activity in one series of compounds. nih.govacs.org This suggests that aromatic or heteroaromatic rings can form favorable π-stacking or other non-covalent interactions that are not possible with simple alkyl chains. Similarly, 1-phenyl and substituted phenyl groups have been explored, with a p-fluorophenyl group at N-1 showing strong antibacterial potency. researchgate.netresearchgate.net

While non-alkyl groups have shown significant promise, variations among alkyl substituents are also important. The use of a cyclopropyl group at N-1, for example, is a common feature in many potent antibacterial 1,8-naphthyridin-4-ones. mdpi.comnih.gov The rigid, three-dimensional nature of the cyclopropyl ring can confer a conformational rigidity that is favorable for binding to certain targets, an effect that may differ from the more flexible ethyl group. These findings collectively indicate that the N-1 position is a key determinant of the scaffold's interaction profile, with both electronic and steric factors of the substituent dictating the resulting biological activity.

Table 2: Effect of N-1 Substituent Variation on Biological Activity

Substituent at N-1Substituent TypeAssociated Biological ActivityReference Finding
EthylAlkylBaseline for parent scaffoldN/A
CyclopropylAlkylAntibacterial mdpi.comnih.govFavorable conformational rigidity
Phenyl / Substituted PhenylArylPDE4 Inhibition, researchgate.net Antibacterial researchgate.netPotential for π-stacking interactions
2'-ThiazolylHeteroarylAnticancer nih.govacs.orgOptimal for antitumor activity in some series

Effects of Methyl Group at C-7 on Molecular Recognition

SAR studies have revealed that introducing various amine-containing cyclic structures at the C-7 position can lead to a dramatic increase in activity. For example, an aminopyrrolidine functionality at C-7 was found to be essential for eliciting strong cytotoxicity against several tumor cell lines. nih.govacs.org These derivatives were more effective than other amines or thioether derivatives at the same position. acs.org The nitrogen atom in these cyclic amines can act as a hydrogen bond acceptor or become protonated, forming a key ionic interaction with the biological target.

The size, shape, and substitution pattern of the cyclic amine at C-7 are all critical factors. The choice between a piperazinyl, pyrrolidinyl, or other heterocyclic group can fine-tune the compound's interaction with the target protein, highlighting the importance of this position for establishing specific and high-affinity binding. researchgate.net Therefore, while the C-7 methyl group provides a baseline structure, its replacement with more complex functionalities is a key strategy for optimizing molecular recognition.

Impact of Halogenation (e.g., Bromine at C-6) on Interaction Modulation

Halogenation is a powerful tool in medicinal chemistry to modulate the electronic properties, lipophilicity, and metabolic stability of a scaffold. ucl.ac.uk Introducing a halogen atom, such as fluorine or bromine, at the C-6 position of the 1,8-naphthyridin-4-one core has proven to be a highly effective strategy for enhancing biological activity, particularly in the development of antibacterial agents.

The introduction of a fluorine atom at C-6 is a hallmark of the highly successful fluoroquinolone class of antibiotics, many of which are based on the 1,8-naphthyridine scaffold. researchgate.net Enoxacin, for example, is a 1-ethyl-6-fluoro-1,8-naphthyridine derivative that exhibits broad and potent antibacterial activity. researchgate.net The strong electron-withdrawing nature of the fluorine atom alters the electron distribution of the entire ring system, which can influence the pKa of the molecule and its interaction with the bacterial DNA gyrase target.

Halogen atoms can also participate in specific, non-covalent interactions known as halogen bonds, where the electropositive region on the halogen atom interacts with a nucleophilic site on the target protein. ucl.ac.uk This provides an additional mechanism for modulating binding affinity and selectivity. While fluorine is the most commonly used halogen at C-6 in this scaffold, the principles apply to other halogens like bromine, which could offer different steric and electronic profiles for interaction modulation. acs.orgresearchgate.net

Comparative Studies of Naphthyridinone Isomers (e.g., 1,8- vs. 1,6- vs. 1,5- vs. 2,7-naphthyridinones) for Scaffold Design Principles

The arrangement of the two nitrogen atoms within the fused pyridine (B92270) ring system defines the naphthyridine isomer. There are six possible isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine), and the specific isomeric core has a profound impact on the molecule's three-dimensional shape, electronic properties, and biological activity. nih.govnih.gov Comparative studies of these isomers are essential for understanding fundamental scaffold design principles.

These comparisons underscore that the core isomeric structure is not merely a passive scaffold but an active determinant of the molecule's pharmacological profile. The choice of a 1,8-, 1,6-, 1,5-, or other naphthyridinone isomer is a critical first step in scaffold design, as it predefines the vectors for substituent placement and the potential for key interactions with a biological target. nih.govresearchgate.net

Applications in Advanced Chemical Sciences and Materials Research

Utilization in Coordination Chemistry as Ligands for Metal Complexes

The 1,8-naphthyridine (B1210474) framework is well-recognized for its versatile coordination properties, capable of binding to metal ions in various modes, including monodentate, chelating bidentate, and dinuclear bridging coordination. nih.govresearchgate.netresearchgate.net This flexibility has led to extensive study of its derivatives as ligands in coordination chemistry.

Research has frequently focused on the closely related compound, nalidixic acid (1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid), which demonstrates the coordination potential of this structural class. Nalidixic acid typically acts as a bidentate ligand, coordinating with metal ions through the oxygen atoms of the pyridone carbonyl group and the deprotonated carboxylate group. nih.govresearchgate.netresearchgate.net This has been observed in complexes with a wide range of metal ions, including alkali metals (Na+, K+), transition metals (Fe2+, Cu2+, Pd(II), Au(III)), alkaline earth metals (Ca(II), Mg(II)), and lanthanides (La3+, Sm3+, Eu3+, Gd3+, Tb3+). nih.govresearchgate.netresearchgate.netorientjchem.org

For 1-ethyl-7-methyl-1,8-naphthyridin-4-one, which lacks the carboxylic acid group at the 3-position, the primary coordination sites would involve the lone pair electrons on the keto-oxygen at the 4-position and the nitrogen atom at the 8-position. The resulting five-membered chelate ring would create a stable complex with various metal ions. The formation of such complexes is a key area of research, as the introduction of metal centers can modulate the electronic, optical, and catalytic properties of the organic ligand, leading to materials with novel functionalities. Bimetallic complexes of palladium and platinum have also been synthesized using proton-responsive 1,8-naphthyridine ligands, demonstrating the scaffold's utility in creating complex, multi-metallic architectures. flinders.edu.au

Table 1: Examples of Metal Complexes with Nalidixic Acid (a close analogue)

Metal Ion Molar Ratio (Metal:Ligand) Coordination Mode Reference(s)
Lanthanides (La, Sm, Eu, Gd, Tb) 1:2 and 1:3 Bidentate (keto and carboxylate oxygens) nih.gov
Fe(III), Pd(II), Au(III), Ca(II) Not specified Bidentate (carbonyl and carboxylate oxygens) researchgate.net
Na+, K+, Fe2+, Cu2+ Not specified Not specified orientjchem.org

Chemical Corrosion Inhibition Studies on Metal Surfaces

Derivatives of 1,8-naphthyridine have proven to be effective corrosion inhibitors, particularly for mild steel and N80 steel in acidic environments such as 1M hydrochloric acid (HCl). psgcas.ac.inresearchgate.net The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. psgcas.ac.inmobt3ath.com This adsorption is facilitated by the presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons and the π-electrons of the aromatic naphthyridine ring system, which can interact with the vacant d-orbitals of iron atoms on the steel surface. psgcas.ac.inresearchgate.net

Studies involving various 1,8-naphthyridine derivatives have shown that their inhibition efficiency increases with concentration. psgcas.ac.inmobt3ath.comnih.gov Electrochemical analyses, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), indicate that these compounds typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. psgcas.ac.inresearchgate.netnih.gov The adsorption of these inhibitors on the steel surface generally follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer. psgcas.ac.inmobt3ath.com The high inhibition efficiencies, often exceeding 95%, highlight the significant potential of the 1,8-naphthyridine scaffold in the development of new anti-corrosion agents for industrial applications. psgcas.ac.innih.gov

Table 2: Corrosion Inhibition Efficiency of various 1,8-Naphthyridine Derivatives on Steel in 1M HCl

Inhibitor Compound Concentration Metal Inhibition Efficiency (%) Technique Reference(s)
2,3-diphenyl-1,8-naphthyridine based IL 1 mM Q235 Steel 96.95% Weight Loss nih.govacs.org
Naphthyridine Derivative (N1) 0.3 mM Mild Steel 98.07% Weight Loss psgcas.ac.in
Naphthyridine Derivative (N3) 0.3 mM Mild Steel 99.21% Weight Loss psgcas.ac.in
Naphthyridine Derivative (NTD-3) 4.11 × 10⁻⁵ mol/L Mild Steel 98.7% Not Specified mobt3ath.com

Methodology Development for Analytical Determination via Chemical Reactions

The development of sensitive and reliable analytical methods for the determination of 1,8-naphthyridine derivatives is crucial for quality control and research. Methodologies for the closely related nalidixic acid are well-established and often rely on chemical reactions that could be adapted for this compound.

Electrochemical methods have proven particularly effective. Cathodic adsorptive stripping voltammetry (CASV) is a highly sensitive technique for determining nalidixic acid in pharmaceuticals and biological fluids like urine and serum. nih.gov This method is based on the controlled adsorptive accumulation of the molecule onto a hanging mercury drop electrode, followed by a voltammetric scan that produces a well-defined cathodic peak. nih.gov The peak's intensity is proportional to the concentration of the analyte.

Another approach involves colorimetric sensing. A simple and cost-effective method for nalidixic acid determination uses its reaction with ferric ions (Fe³⁺) to form a distinctively brown-colored complex. jmedchem.com The intensity of the color, which can be measured using a spectrophotometer or even a smartphone camera, is directly proportional to the concentration of the analyte. jmedchem.com This complexation reaction provides a straightforward basis for quantitative analysis in various samples, including industrial effluents. jmedchem.com These established methods for a structurally similar compound provide a strong foundation for developing analytical procedures for this compound.

Table 3: Analytical Methods for the Determination of Nalidixic Acid

Analytical Method Principle Linear Range Limit of Detection (LOD) Application Reference(s)
Cathodic Adsorptive Stripping Voltammetry (CASV) Adsorptive accumulation on HMDE and electrochemical reduction 7.4x10⁻⁸ - 2.5x10⁻⁵ M 3.3x10⁻⁹ M (0.766 ng/mL) Pharmaceuticals, Human Urine, Serum nih.gov

Q & A

Q. Basic

  • NMR spectroscopy : Confirm substitution patterns (e.g., disappearance of CH₃ protons in styryl derivatives ) and hydrogen bonding in 4-oxo groups (δ ~12 ppm for OH in DMSO-d₆ ).
  • Mass spectrometry (EI-MS) : Identify molecular ion peaks (e.g., m/z 358 for 7-styryl derivatives ) and fragmentation patterns.
  • Elemental analysis : Validate purity by comparing experimental vs. theoretical C/H/N percentages (e.g., compound 5d: C, 70.96% vs. calc. 70.41% ).

How can crystallographic tools like SHELX resolve structural ambiguities in 1,8-naphthyridin-4-one derivatives?

Q. Advanced

  • SHELX applications : SHELXL refines small-molecule structures using high-resolution X-ray data, while SHELXD/SHELXE assist in experimental phasing for twinned or low-quality crystals .
  • Challenges : Poor crystal quality due to flexible substituents (e.g., styryl groups) may require data collection at low temperatures (100 K) to reduce thermal motion .
    Case Study : ORTEP-3 visualizes thermal ellipsoids and hydrogen bonding networks, critical for validating tautomeric forms (e.g., keto-enol equilibrium in 4-oxo derivatives ).

What strategies address contradictions in bioactivity data across studies of 1,8-naphthyridin-4-one derivatives?

Q. Advanced

  • Source analysis : Compare assay conditions (e.g., MTT vs. SRB cytotoxicity assays) and cell lines (e.g., MCF7 vs. HeLa) that may yield divergent IC₅₀ values .
  • Structural variability : Substituents at position 3 (e.g., sulfonamide vs. cyano groups) significantly alter DNA intercalation or enzyme inhibition profiles .
    Recommendation : Replicate studies using standardized protocols and include positive controls (e.g., doxorubicin for cytotoxicity ).

How do structural modifications at position 3 influence the biological activity of 1,8-naphthyridin-4-one derivatives?

Q. Advanced

  • Electron-withdrawing groups (e.g., -NO₂, -Cl): Enhance DNA gyrase inhibition by increasing electrophilicity, as seen in nalidixic acid analogs .
  • Bulkier substituents (e.g., aryl sulfonamides): Improve selectivity for cancer-related kinases but may reduce solubility .
    Case Study : 4-(4-Chlorophenyl)-6-{4-[(4-hydroxy-7-methyl-2-phenyl-1,8-naphthyridin-3-ylmethylene)-amino]-phenyl}-2-oxo-1,2-dihydropyridine-3-carbonitrile (8a) showed 83% cytotoxicity against MCF7 cells due to enhanced intercalation .

What are the methodological pitfalls in evaluating the antibacterial activity of this compound derivatives?

Q. Advanced

  • pH-dependent activity : The 3-carboxylic acid group in nalidixic acid derivatives requires physiological pH (6–8) for ionization and bacterial uptake .
  • Resistance mechanisms : Mutations in gyrA (DNA gyrase) reduce efficacy; combine with efflux pump inhibitors (e.g., PAβN) in MIC assays .

How can computational methods complement experimental SAR studies for 1,8-naphthyridin-4-one derivatives?

Q. Advanced

  • Docking simulations : Predict binding modes to targets like DNA gyrase (PDB: 1AB4) or topoisomerase IV .
  • QSAR models : Use Hammett constants (σ) of substituents to correlate electronic effects with logP and bioavailability .
    Tool Recommendation : Schrödinger Suite or AutoDock Vina for high-throughput virtual screening of derivatives .

What synthetic challenges arise in scaling up 1,8-naphthyridin-4-one derivatives for preclinical studies?

Q. Advanced

  • Low yields in cyclocondensation : Optimize stoichiometry (e.g., 1.2 eq. thiourea) and use microwave-assisted synthesis for faster kinetics .
  • Purification issues : Employ column chromatography with gradient elution (e.g., hexane/EtOAc 7:3 to 1:1) to separate regioisomers .

How do tautomeric equilibria in 1,8-naphthyridin-4-one derivatives affect their spectroscopic and biological properties?

Q. Advanced

  • Keto-enol tautomerism : The 4-oxo group can tautomerize, influencing hydrogen bonding (e.g., crystal packing) and pKa (~6.5 for enol form) .
  • Biological implications : The enol form enhances metal chelation (e.g., Mg²⁺ in DNA gyrase), while the keto form improves membrane permeability .
    Characterization Tip : Use ¹³C NMR to detect carbonyl shifts (δ ~180 ppm for keto vs. ~160 ppm for enol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.